molecular formula C14H9N3O3 B4412380 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine

3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine

Cat. No. B4412380
M. Wt: 267.24 g/mol
InChI Key: MKFBPFIDQRRYCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives, including compounds similar to 3-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine, often involves multi-step reactions starting from readily available precursors. The general strategy may involve condensation reactions, cyclization, and functional group transformations. For instance, synthesis pathways for related oxadiazole derivatives have been demonstrated through reactions involving carboxylic acids, carbonyldiimidazole, and benzamidoximes, leading to the formation of novel bicyclic systems (Kharchenko et al., 2008).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by X-ray diffraction and spectroscopic methods, revealing insights into their spatial arrangements and electronic configurations. Compounds containing the oxadiazole moiety often exhibit planar configurations allowing for π-conjugation across the molecule, influencing their optical properties (Yang et al., 2011).

Chemical Reactions and Properties

Oxadiazole derivatives engage in a variety of chemical reactions, including interactions with nitrile oxides and other electrophilic agents, leading to further functionalization or the formation of new heterocyclic systems. These reactions are contingent on the oxadiazole's electronic nature and the substituents present on the aromatic rings (Kandeel & Youssef, 2001).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The presence of the oxadiazole ring and substituents affects the compound's polarity, intermolecular interactions, and thermal behavior. Notably, the introduction of specific functional groups can modulate these properties to suit various applications, including material science and organic electronics.

Chemical Properties Analysis

Chemically, oxadiazole derivatives exhibit a range of behaviors, including fluorescence and electrochemical activity, attributed to their conjugated systems and the electronic nature of the oxadiazole ring. The electron-withdrawing effect of the oxadiazole ring, coupled with electron-donating substituents, can lead to compounds with unique absorption and emission characteristics, useful in the design of optical and electronic materials (Ge et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and activity. For example, if it shows promising activity in biological assays, it could be further developed as a pharmaceutical .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-2-10(7-15-5-1)14-16-13(17-20-14)9-3-4-11-12(6-9)19-8-18-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFBPFIDQRRYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine
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3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyridine

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